1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

描述

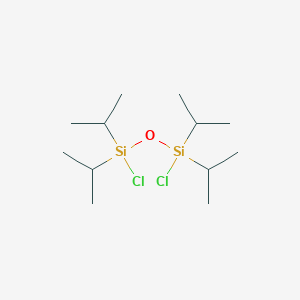

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: is a chemical compound with the molecular formula C12H28Cl2OSi2 . It is a silylating reagent used primarily for the protection of hydroxy functions in organic synthesis. This compound is known for its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in nucleotide chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be synthesized starting from trichlorosilane by treatment with isopropylmagnesium chloride, water, and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane primarily undergoes substitution reactions due to the presence of reactive chlorine atoms. It can react with nucleophiles such as alcohols and amines to form silyl ethers and silyl amines, respectively .

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines

Solvents: Ether, dichloromethane, benzene

Catalysts: Palladium(II) chloride for certain reactions

Major Products:

Silyl Ethers: Formed when reacting with alcohols

Silyl Amines: Formed when reacting with amines

科学研究应用

Organic Synthesis

TIPDSCl is predominantly utilized for the protection of hydroxyl groups in organic compounds. It forms stable silyl ether bonds with hydroxyl functionalities, allowing for selective modifications of other functional groups without interference from the hydroxyl group. This property is particularly useful in nucleoside chemistry where the preservation of hydroxyl groups is crucial for subsequent reactions .

Chromatography

In analytical chemistry, TIPDSCl serves as a stationary phase for chromatography, particularly in the analysis of oligosaccharides and complex carbohydrates. Its ability to stabilize reactive hydroxyl groups enhances the separation efficiency of various analytes .

Biochemical Applications

While specific biological activities are not extensively documented, TIPDSCl's role as a protecting group suggests potential applications in biochemistry and molecular biology. Its ability to stabilize reactive hydroxyl groups can facilitate studies involving nucleic acids and other biomolecules .

Case Study 1: Hydroxyl Group Protection in Nucleosides

A study demonstrated the effectiveness of TIPDSCl in protecting hydroxyl groups during the synthesis of modified nucleosides. Researchers reported that using TIPDSCl allowed for selective reactions on other functional groups without compromising the integrity of the hydroxyl functionalities. The resulting products exhibited high yields and purity, showcasing TIPDSCl's utility in nucleoside chemistry .

Case Study 2: Chromatographic Analysis of Oligosaccharides

Another research effort focused on employing TIPDSCl as a stationary phase for chromatographic analysis. The study highlighted its effectiveness in resolving complex mixtures of oligosaccharides, emphasizing its role in enhancing separation efficiency and resolution compared to traditional stationary phases .

作用机制

The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane involves the formation of a silyl ether or silyl amine through a substitution reaction. The chlorine atoms are replaced by nucleophiles, resulting in the protection of hydroxy or amino groups. This protection is essential for preventing unwanted side reactions during subsequent synthetic steps .

相似化合物的比较

- Dichlorodiisopropylsilane

- Di-tert-butylsilyl bis(trifluoromethanesulfonate)

- Di-tert-butyldichlorosilane

- Triisopropylsilyl chloride

Comparison: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides simultaneously. This dual protection capability sets it apart from other silylating reagents, which may only protect one hydroxy function at a time .

生物活性

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is a chemical compound with significant applications in organic synthesis and analytical chemistry. Its primary function as a silylating reagent makes it a valuable tool in the protection of hydroxyl groups in nucleosides and oligosaccharides. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₈Cl₂O₂Si₂

- Molecular Weight : 315.4 g/mol

- Appearance : Colorless, clear liquid

- Solubility : Miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane

Biological Activity

While specific biological activities of TIPDSCl₂ are not extensively documented, its role as a protecting group in nucleoside chemistry suggests potential applications in biochemistry and molecular biology. The compound stabilizes reactive hydroxyl groups, facilitating studies involving nucleic acids and other biomolecules.

TIPDSCl₂ functions as a protecting group by forming a silyl ether bond with hydroxyl groups on nucleosides. The bulky isopropyl groups provide steric hindrance that prevents unwanted reactions, allowing for selective modifications of other functional groups. This property is particularly useful in the synthesis of oligonucleotides and in various analytical techniques.

Applications

- Nucleic Acid Chemistry :

- Synthesis of Ribavirin Delivery Systems :

- Cyclic Bridged Peptides :

Case Studies

-

Silylation Efficiency :

A study demonstrated that TIPDSCl₂ effectively protected hydroxyl groups under mild conditions, allowing for subsequent reactions without compromising the integrity of the nucleoside structure . -

Stability Studies :

Research has shown that silylated nucleosides exhibit enhanced stability against hydrolysis compared to their unprotected counterparts. This stability is crucial for maintaining the functionality of nucleic acids during various biochemical processes.

Comparison with Related Compounds

The following table compares TIPDSCl₂ with other common silylating agents:

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| This compound | C₁₂H₂₈Cl₂O₂Si₂ | Nucleic acid protection; cyclic peptide synthesis |

| Trimethylsilyl chloride | C₃H₉ClOSi | General silylation; protection of alcohols |

| Diethylsilyl chloride | C₄H₁₁ClOSi | Silylation of alcohols; less sterically hindered |

属性

IUPAC Name |

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYAZDRFUVZBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219363 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69304-37-6 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。